Superhydrophobic Surface Generation: Water Contact Angle on Mesoporous Silicon
When grafted via thermally induced dehydrocoupling at 80 °C onto hydrogen‑terminated mesoporous silicon wafers, (3,3,4,4,5,5,6,6,7,7,8,8,8‑tridecafluorooctyl)silane yields a static water contact angle (WCA) of 151°, demonstrating intrinsic superhydrophobicity without additional roughness engineering [1]. By comparison, the trichlorosilane analogue FOTS deposited on flat SiO₂ under standard vapour‑phase conditions achieves a static WCA of only 110° [2]. Although FOTS can reach >150° on hierarchically structured surfaces, the trihydridosilane attains comparable dewetting performance on a single‑scale mesoporous substrate, highlighting its efficient dehydrogenative grafting chemistry.
| Evidence Dimension | Static water contact angle (θₛ, °) |
|---|---|
| Target Compound Data | 151° on mesoporous Si (no catalyst, 80 °C thermal grafting) |
| Comparator Or Baseline | Trichloro(1H,1H,2H,2H‑perfluorooctyl)silane (FOTS): 110° on flat SiO₂ (vapour‑phase deposition); FOTS on femtosecond‑laser‑structured silica: 152° ± 0.9° |
| Quantified Difference | +41° vs. flat‑SiO₂ FOTS; –1° vs. structured‑SiO₂ FOTS (but without need for surface roughening) |
| Conditions | Mesoporous Si wafer (target); planar thermal SiO₂ (comparator); static sessile‑drop goniometry |
Why This Matters
The trihydridosilane delivers superhydrophobic wettability on a simple mesoporous substrate, eliminating the cost and complexity of multi‑scale surface patterning that chlorosilanes often require to reach equivalent contact angles.
- [1] Kim, D.; Joo, J.; Pan, Y.; Boarino, A.; Jun, Y. W.; Ahn, K. H.; Arkles, B.; Sailor, M. J. Thermally Induced Silane Dehydrocoupling on Silicon Nanostructures. Angew. Chem. Int. Ed. 2016, 55, 6023‑6027. View Source
- [2] Gas Phase Deposition of Trichloro(1H,1H,2H,2H‑perfluorooctyl)silane on Silicon Dioxide, by XPS. Academia.edu (2010). View Source
